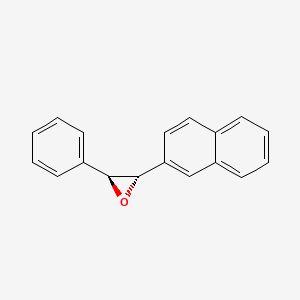
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a naphthalene ring and a phenyl group, making it a unique and interesting molecule for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-naphthalen-2-yl-3-phenyloxirane can be achieved through the epoxidation of alkenes. One common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to oxidize the corresponding alkene. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
These reactors offer better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under mild conditions.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-naphthalen-2-yl-3-phenyloxirane involves the interaction of its epoxide ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows it to interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-1,1-4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL): Another epoxide with a different structural framework.
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: A compound with similar stereochemistry but different functional groups
Uniqueness
What sets (2R,3R)-2-naphthalen-2-yl-3-phenyloxirane apart is its unique combination of a naphthalene ring and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research .
Propiedades
Fórmula molecular |
C18H14O |
|---|---|
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(2R,3R)-2-naphthalen-2-yl-3-phenyloxirane |
InChI |
InChI=1S/C18H14O/c1-2-7-14(8-3-1)17-18(19-17)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17-18H/t17-,18-/m1/s1 |
Clave InChI |
NHLUGFPRAYSFFW-QZTJIDSGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















